Product packaging for Gossypol(Cat. No.:CAS No. 20300-26-9)

Gossypol

Cat. No.: B3420845
CAS No.: 20300-26-9
M. Wt: 518.6 g/mol
InChI Key: QBKSWRVVCFFDOT-UHFFFAOYSA-N
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Description

Gossypol (CAS 303-45-7) is a natural, polyphenolic aldehyde isolated from the cotton plant ( Gossypium species) . This yellow pigment has garnered significant research interest due to its diverse biological activities and complex tautomeric nature, existing in aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms depending on the solvent . In oncology research, this compound is a well-characterized inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1, functioning as a BH3 mimetic to induce apoptosis in various cancer cell lines . It has been investigated in pre-clinical and clinical studies for cancers such as prostate, breast, colon, and leukemia . Its mechanism also involves inducing DNA damage, generating reactive oxygen species (ROS), and activating the JUN-JNK signaling pathway for caspase-dependent apoptosis . This compound is also widely studied for its male antifertility effects, previously tested as an oral male contraceptive that impairs spermatogenesis . Additional research areas include its potential as an antiviral, antimicrobial, and antioxidant agent . Researchers should note that the (-)-enantiomer of this compound is often reported to be more biologically active than the (+)-enantiomer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30O8 B3420845 Gossypol CAS No. 20300-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
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InChI

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
Source PubChem
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InChI Key

QBKSWRVVCFFDOT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O
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Molecular Formula

C30H30O8
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DSSTOX Substance ID

DTXSID5023110
Record name Gossypol
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Molecular Weight

518.6 g/mol
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Physical Description

Solid
Record name (-)-Gossypol
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Solubility

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol
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Color/Form

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether

CAS No.

20300-26-9, 303-45-7, 90141-22-3
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Melting Point

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C
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Mechanism of Action and Molecular Interactions of Gossypol

Cellular and Subcellular Targets

Gossypol's mechanism of action is multifaceted, primarily involving the induction of apoptosis through the targeting of mitochondrial pathways and the inhibition of various enzyme systems. nih.govresearchgate.net

Interaction with Mitochondrial Pathways and Apoptosis Induction

This compound (B191359) is a potent inducer of apoptosis, a form of programmed cell death, by directly influencing mitochondrial functions. aacrjournals.org The intrinsic pathway of apoptosis is a key target, with this compound instigating a cascade of events centered on the mitochondria. nih.gov

One of the primary mechanisms by which this compound induces apoptosis is by acting as a BH3 mimetic. nih.govaacrjournals.org It mimics the activity of the BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family members. nih.gov this compound binds to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby inhibiting their function. nih.govaacrjournals.orgnih.gov This inhibition disrupts the sequestration of pro-apoptotic proteins, such as Bax and Bak, allowing them to become active. aacrjournals.orgnih.gov

Studies have shown that the (-)-enantiomer of this compound is particularly effective in this role. aacrjournals.org By binding to Bcl-2 and Bcl-xL, (-)-gossypol displaces pro-apoptotic proteins, leading to the initiation of the apoptotic cascade. aacrjournals.orgaacrjournals.org This interaction is crucial for overcoming the apoptosis resistance often observed in cancer cells, which frequently overexpress anti-apoptotic Bcl-2 family proteins. nih.gov The inhibitory action of this compound on these proteins has been demonstrated in various cancer cell lines, including those of the prostate, pancreas, and colon. nih.govnih.gov

Table 1: this compound's Interaction with Bcl-2 Family Proteins

Target Protein Interaction Type Consequence Cell Lines Studied
Bcl-2 Inhibition, BH3 Mimetic Pro-apoptotic protein release, Apoptosis induction Prostate cancer (PC-3, LNCaP), Multiple Myeloma (OPM2)
Bcl-xL Inhibition, BH3 Mimetic Overcoming apoptosis resistance, Apoptosis induction Prostate cancer (PC-3), Jurkat T leukemia
Mcl-1 Inhibition, BH3 Mimetic Apoptosis induction Prostate cancer (PC-3)
Bax Activation (indirect) Mitochondrial outer membrane permeabilization Prostate cancer (PC-3)
Bak Activation (indirect) Mitochondrial outer membrane permeabilization Jurkat T leukemia

The induction of apoptosis by this compound involves the activation of a cascade of proteases known as caspases. nih.gov Specifically, this compound has been shown to activate the intrinsic caspase pathway, which is initiated by mitochondrial events. nih.gov The release of cytochrome c from the mitochondria into the cytosol leads to the formation of the apoptosome and the subsequent activation of caspase-9. nih.gov Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3. nih.govnih.gov

Research has demonstrated a significant increase in the activity of caspase-9 and caspase-3 in cells treated with this compound. nih.govnih.gov While the intrinsic pathway involving caspase-9 is the primary route, some studies suggest that this compound may also, to a lesser extent, influence the extrinsic pathway, which involves caspase-8. However, the predominant mechanism for this compound-induced apoptosis is through the mitochondrial-mediated activation of caspase-9 and -3. nih.gov

A critical step in this compound-induced apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. aacrjournals.orgnih.gov This release is a direct consequence of the permeabilization of the outer mitochondrial membrane, a process facilitated by the activation of pro-apoptotic proteins like Bax and Bak following the inhibition of Bcl-2 and Bcl-xL by this compound. aacrjournals.org

Once in the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, leading to the formation of the apoptosome and the initiation of the caspase cascade. youtube.com Studies have confirmed that this compound treatment leads to a significant increase in cytosolic cytochrome c levels, indicating its direct effect on mitochondrial integrity. aacrjournals.orgnih.gov

This compound has been shown to disrupt the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. nih.govnih.gov A decrease in ΔΨm is an early event in apoptosis and is often associated with the opening of the mitochondrial permeability transition pore. nih.gov

Enzyme System Inhibition

Studies have demonstrated that this compound can inhibit NAD-linked enzymes such as lactate (B86563) dehydrogenase, malate (B86768) dehydrogenase, and glutamate (B1630785) dehydrogenase. nih.govresearchgate.net The inhibition of these enzymes can disrupt cellular metabolism and energy production. For instance, the inhibition of lactate dehydrogenase can interfere with glycolysis, a critical pathway for energy generation.

Furthermore, this compound has been shown to inhibit hepatic microsomal enzymes, including aminopyrine (B3395922) N-demethylase and enzymes involved in the metabolism of ethinylestradiol. nih.gov This inhibition is non-competitive and can affect the detoxification and metabolism of various compounds within the liver. nih.gov

Table 2: Enzyme Systems Inhibited by this compound

Enzyme System Type of Inhibition Ki Value (approx.) Substrate Consequence
Lactate Dehydrogenase Non-competitive - Pyruvate (B1213749) Disruption of glycolysis
Malate Dehydrogenase Non-competitive 0.3 µM Malate Disruption of citric acid cycle
Glutamate Dehydrogenase Non-competitive 3.5 µM Glutamate Altered amino acid metabolism
Aminopyrine N-demethylase Non-competitive - Aminopyrine Impaired drug metabolism
Cytochrome P450 Enzymes Inhibition - Various Reduced detoxification
Lactate Dehydrogenase (LDH) Inhibition, including LDH-C4 (LDH-X)

This compound is a potent inhibitor of lactate dehydrogenase (LDH) isozymes. It acts as a non-selective, competitive inhibitor with respect to the binding of the coenzyme NADH to human LDH-A4, LDH-B4, and the testis-specific isozyme LDH-C4 (also known as LDH-X). nih.gov The inhibition constants (Ki) for NADH binding are 1.9 µM for LDH-A4, 1.4 µM for LDH-B4, and 4.2 µM for LDH-C4. nih.gov

In studies with goat LDH isozymes, this compound acetic acid demonstrated non-competitive inhibition with respect to the substrates pyruvate and lactate, but competitive inhibition against the coenzymes NAD+ and NADH. nih.gov For the testis-specific isozyme LDH-C4, the Ki value against pyruvate was 29 µM and against NAD+ was 83 µM. nih.gov The concentration required for 50% inhibition (IC50) for pyruvate oxidation by LDH isozymes ranged from 16 to 42 µM. nih.gov

Research on bovine LDH-X showed that this compound is a competitive inhibitor of both NADH (Ki = 30 µM) and NAD+ (Ki = 6 µM), while it acts as a noncompetitive inhibitor for pyruvate (Ki = 220 µM) and lactate (Ki = 52 µM). jci.org The IC50 value for the conversion of lactate from pyruvate was 200 µM, whereas for the reverse reaction, it was a more potent 12 µM. jci.org

Table 1: Inhibition of Lactate Dehydrogenase (LDH) Isozymes by this compound

Enzyme/Isozyme Species Type of Inhibition Substrate/Coenzyme Ki Value (µM) IC50 Value (µM)
LDH-A4 Human Competitive NADH 1.9 -
LDH-B4 Human Competitive NADH 1.4 -
LDH-C4 Human Competitive NADH 4.2 -
LDH-C4 Goat Non-competitive Pyruvate 29 16-42
LDH-C4 Goat Competitive NAD+ 83 -
LDH-X Bovine Competitive NADH 30 -
LDH-X Bovine Competitive NAD+ 6 -
LDH-X Bovine Non-competitive Pyruvate 220 200
Ribonucleotide Reductase Inhibition

This compound has been identified as a potent inhibitor of ribonucleotide reductase, the rate-limiting enzyme in DNA synthesis. researchgate.net This inhibitory action is a key mechanism behind this compound's antiproliferative and cytotoxic effects. researchgate.net By targeting ribonucleotide reductase, this compound effectively halts the production of deoxyribonucleotides, which are essential for DNA replication and repair, thereby inhibiting cell division. researchgate.net This has been documented as a specific site of action that explains many of this compound's biological activities. researchgate.net

Malate Dehydrogenase (MDH) and Glyceraldehyde-3-Phosphate Dehydrogenase (GA3PDH) Inhibition

This compound is a powerful inhibitor of several NAD-linked enzymes, including malate dehydrogenase (MDH) and glyceraldehyde-3-phosphate dehydrogenase (GA3PDH). nih.gov

For MDH from human spermatozoa, this compound inhibits the enzyme in both the malate-to-oxalacetate and the reverse directions. nih.gov The inhibition is noncompetitive for both reactions. nih.gov The IC50 value for the forward reaction (malate to oxalacetate) is 2.9 µM, and for the reverse reaction is 1.2 µM. nih.gov In studies on MDH from Trypanosoma cruzi, this compound showed noncompetitive inhibition with respect to the substrate (Ki = 0.3 µM) and uncompetitive inhibition with respect to the coenzyme (Ki = 0.19 µM). nih.gov

This compound also potently inhibits GA3PDH, a key enzyme in glycolysis. The IC50 of this compound for GA3PDH from human spermatozoa has been determined to be 110 µM. nih.gov

Table 2: Inhibition of MDH and GA3PDH by this compound

Enzyme Source Type of Inhibition Ki Value (µM) IC50 Value (µM)
Malate Dehydrogenase (MDH) Human Spermatozoa Non-competitive - 1.2 - 2.9
Malate Dehydrogenase (MDH) Trypanosoma cruzi Non-competitive (substrate) 0.3 -
Malate Dehydrogenase (MDH) Trypanosoma cruzi Uncompetitive (coenzyme) 0.19 -
Cytoplasmic Phospholipase A2 (cPLA2) Inhibition

Some review literature mentions that the mechanism of action for this compound involves the inhibition of cytoplasmic phospholipase A2 (cPLA2); however, direct kinetic studies detailing this inhibition are not extensively available. nih.gov

Na-K-ATPase and Testicular ATPase Inhibition

This compound has been shown to inhibit Na-K-ATPase. Kinetic studies suggest this inhibition occurs through the interaction of this compound with the intracellular side of the enzyme. mdpi.com This inhibition is proposed as a mechanism that can lead to a reduction in the potassium content within spermatozoal membranes. nih.gov However, some research indicates that at concentrations found clinically, this compound acetic acid did not inhibit Na-K-ATPase prepared from human erythrocytes, suggesting the effect may not be universal across all cell types or conditions. nih.gov

In addition to the general Na-K-ATPase, this compound also specifically reduces the activity of testicular ATPase. researchgate.net

Succinyl-CoA Synthetase and NAD-Isocitrate Dehydrogenase Inhibition

This compound's inhibitory effects extend to enzymes within the citric acid cycle. It has been identified as an inhibitor of both succinyl-CoA synthetase and NAD-linked isocitrate dehydrogenase (ICDH). nih.gov Studies on human spermatozoal enzymes found this compound to be a potent inhibitor of ICDH, with an IC50 value of 2.7 µM. nih.gov

Adenyl Cyclase Inhibition

This compound acts as a reversible, concentration-dependent inhibitor of adenyl cyclase. researchgate.net Kinetic analyses using the catalytic subunit from bovine testis show that this compound is competitive with ATP, with an apparent Ki of 110 µM. researchgate.net The IC50 values vary depending on the tissue source, ranging from 75 µM in rat Leydig tumor cell membranes to 250 µM in rat liver membranes. researchgate.net This suggests that this compound's inhibition of adenyl cyclase is due to a direct interaction at the nucleotide-binding domain of the enzyme's catalytic subunit. researchgate.net

Table 3: Inhibition of Various Enzymes by this compound

Enzyme Type of Inhibition Ki Value (µM) IC50 Value (µM)
NAD-Isocitrate Dehydrogenase (ICDH) - - 2.7
DNA Polymerase α and Topoisomerase II Inhibition

Furthermore, this compound interferes with the activity of DNA topoisomerases, which are crucial for resolving DNA topological problems during replication, transcription, and recombination. researchgate.net It has been identified as a class II topoisomerase inhibitor. This class of inhibitors interferes with the catalytic function of the enzyme without stabilizing the covalent topoisomerase-DNA complex, thereby avoiding the generation of DNA strand breaks. researchgate.net this compound has been shown to inhibit both type I and type II topoisomerases, blocking the decatenation activity of topoisomerase II. researchgate.net

APE1/Ref-1 Inhibition (Repair and Redox Activities)

This compound is a potent inhibitor of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox-Enhancing Factor-1 (APE1/Ref-1). nih.govmdpi.com This protein plays a central role in the base excision repair (BER) pathway by repairing oxidative DNA damage and also functions as a redox signaling factor that modulates the activity of numerous transcription factors. mdpi.comresearchgate.net

Research demonstrates that this compound inhibits both the DNA repair (endonuclease) and the redox activities of APE1. nih.govnih.gov This inhibition occurs through a direct physical interaction between this compound and the APE1 protein. nih.govresearchgate.net By disrupting APE1's functions, this compound can impair a cell's ability to repair DNA damage and alter gene expression, which can enhance the cytotoxic effects of DNA-damaging agents like cisplatin (B142131). nih.govnih.gov

Interference with DNA Synthesis and Replication

As a direct consequence of its inhibitory effects on key enzymes, this compound is a specific and potent inhibitor of DNA synthesis. capes.gov.brnih.gov At concentrations where it does not affect RNA or protein synthesis, this compound effectively halts DNA replication. nih.gov Cellular studies reveal that in the presence of this compound, cells can enter the S phase of the cell cycle but are unable to complete the replication process. nih.gov This leads to an irreversible block of cells in the S phase. nih.gov The inhibition of DNA polymerase α is a major factor contributing to this disruption of DNA synthesis. nih.gov While some studies suggest this compound may cause DNA strand breaks through the production of active oxygen species, its primary and more extensively documented mechanism for interfering with replication is the inhibition of replicative enzymes. nih.govnih.gov

Cell Cycle Modulation

This compound exerts significant control over cell cycle progression, primarily by inducing arrest at the G0/G1 checkpoint. nih.govnih.gov This prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.

Flow cytometric analysis of various cell lines has consistently shown that treatment with this compound leads to a dose-dependent accumulation of cells in the G0/G1 phase. nih.govresearchgate.net This increase in the G0/G1 population is accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases. nih.govnih.gov This G0/G1 arrest is a critical component of this compound's antiproliferative effects. nih.govresearchgate.net

The G0/G1 arrest induced by this compound is mediated by its effects on key cell cycle regulatory proteins. This compound has been shown to decrease the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4) at both the mRNA and protein levels. researchgate.netnih.gov Cyclin D1 and its partner kinases, CDK4 and CDK6, are crucial for the G1 to S phase transition. They function by phosphorylating the Retinoblastoma protein (Rb). researchgate.net

This compound treatment leads to a decrease in the expression of the Rb protein and, importantly, reduces its phosphorylation status. nih.gov By down-regulating Cyclin D1 and CDK4 and decreasing the level of phosphorylated Rb (p-Rb), this compound prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA synthesis, thus enforcing the G1 checkpoint block. researchgate.netnih.gov

ProteinEffect of this compoundCellular FunctionObserved In
Cyclin D1Down-regulation (mRNA and protein)G1/S phase transition regulatorHuman mammary cancer cells (MCF-7), Prostate cancer cells (DU-145) researchgate.netnih.gov
CDK4Down-regulationKinase partner for Cyclin D1, phosphorylates RbProstate cancer cells (DU-145) researchgate.net
Rb (Retinoblastoma protein)Decreased expression and phosphorylationTumor suppressor, controls G1 checkpointHuman mammary cancer cells (MCF-7), Prostate cancer cells (DU-145) researchgate.netnih.gov

Signal Transduction Pathway Modulation

This compound's cellular effects are also a result of its ability to modulate multiple intracellular signal transduction pathways. Depending on the concentration and cell type, this compound can influence pathways that govern cell growth, survival, and stress responses.

Studies have implicated this compound in the modulation of the following pathways:

PI3K-Akt Signaling: This pathway is central to cell survival and proliferation, and its alteration by this compound has been noted in swine granulosa cells. mdpi.com

TGF-β1 Signaling: The growth-inhibitory effects of this compound in prostate cells may be mediated by Transforming Growth Factor-beta 1. nih.govresearchgate.net

TOR Signaling: this compound has been found to suppress the Target of Rapamycin (TOR) signaling pathway, which is a master regulator of cell growth and metabolism. physiology.org

Endoplasmic Reticulum (ER) Stress Pathway: In conjunction with TOR suppression, this compound can induce ER stress. physiology.org

p53 Signaling Pathway: This critical tumor suppressor pathway can be affected by this compound treatment. mdpi.com

HIF-1 Signaling: The Hypoxia-inducible factor-1 signaling pathway, important in cellular adaptation to low oxygen and cancer progression, is also modulated by this compound. mdpi.com

Signaling PathwayEffect of this compoundGeneral Function
PI3K-AktModulation mdpi.comCell survival, proliferation, growth
TGF-β1Activation/Mediation nih.govGrowth inhibition, cell differentiation
TORSuppression physiology.orgRegulation of cell growth, metabolism, protein synthesis
ER StressInduction physiology.orgCellular stress response
p53Modulation mdpi.comTumor suppression, cell cycle arrest, apoptosis
HIF-1Modulation mdpi.comResponse to hypoxia, angiogenesis

Interaction with Membrane Structures and Ionic Transport

This compound has been observed to directly interact with cellular membranes, altering their structure and function. nih.gov Electron spin resonance studies on unilamellar liposomes demonstrated that this compound causes a dose-dependent increase in the membrane order parameter, which indicates a reduction in the motional freedom of membrane lipids. nih.gov This suggests that this compound induces an ordering or "condensing" effect on the membrane lipid matrix. nih.gov Concurrently, this compound increases membrane permeability; liposomes exposed to the compound showed rising permeability to glycerol. nih.gov This interference with membrane structure can disrupt ionic transport and contribute to cytotoxic effects by increasing intracellular calcium. nih.gov At high concentrations, this compound is reported to damage biological membranes by promoting the formation of reactive oxygen species. researchgate.net

A key mechanism of this compound's action, particularly in its antifertility effects, involves the disruption of potassium ion regulation in the spermatozoal membrane. rsc.org It has been demonstrated that this compound lowers the potassium (K+) content of the sperm membrane. This effect is attributed to the inhibition of Na-K-ATPase, an enzyme crucial for maintaining the ionic gradients across the cell membrane. This disruption of potassium uptake was a notable side effect observed during its investigation as a male contraceptive. rsc.org

This compound has been found to inhibit calcium (Ca2+) influx in various cell types. nih.govnih.gov This action is particularly characterized by its ability to block CaV3 calcium channels. nih.gov The blockade of these channels by this compound is concentration- and voltage-dependent. nih.gov The compound distinctively interacts with the closed, activated, and inactivated states of the CaV3 channels. nih.gov In testis cell lines, this compound has been shown to cause Ca2+ dysregulation in the cytosol. nih.gov This interference with ionic transport, specifically by increasing intracellular calcium, is considered a potential mechanism for its cytotoxic effects. nih.gov

Table 2: this compound's Interaction with Membrane and Ionic Transport

Interaction Type Specific Target/Structure Observed Effect Reference
Structural Alteration Membrane Lipid Matrix Increased ordering and "condensing" nih.gov
Permeability Change Liposome Membranes Increased permeability to glycerol nih.gov
Ionic Regulation Spermatozoal Membrane Na-K-ATPase Inhibition, leading to lower K+ content

Stereoisomer-Specific Mechanisms

This compound exists as two optically active stereoisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the bond connecting its two naphthalene (B1677914) rings. nih.gov These isomers exhibit marked differences in their biological activities and mechanisms of action, particularly concerning antifertility effects. nih.gov

The (-)-gossypol isomer is significantly more potent in its antispermatogenic effects. nih.gov A single intratesticular injection of (-)-gossypol in rats caused a 70.4% decrease in sperm count and marked testicular atrophy. nih.gov In contrast, the same treatment with (+)-gossypol resulted in no significant decrease in sperm count or testicular atrophy. nih.gov This suggests a strict stereochemical requirement for the interaction between this compound and its target molecules within the testes. nih.gov

Differences also exist in the metabolic disposition of the isomers. The elimination half-life of (+)-gossypol is much longer than that of (-)-gossypol. nih.gov The more rapid elimination of the (-)-isomer may be due to its lower rate of binding to tissue proteins. nih.gov However, regarding certain toxic effects on somatic tissues, the two isomers can exhibit equipotency. nih.gov Both (+)- and (-)-gossypol showed similar potencies in causing toxic effects in renal and hepatic microsomes in vitro. nih.gov This stereoselectivity for antispermatogenic effects, combined with equipotency in other cytotoxic effects, indicates that this compound may have distinct categories of action on different organs and tissues. nih.gov

Table 3: Comparative Mechanisms of this compound Stereoisomers

Feature (-)-Gossypol (+)-Gossypol Reference
Antispermatogenic Activity High potency; causes significant decrease in sperm count and testicular atrophy. No significant effect on sperm count or testicular atrophy. nih.gov
Elimination Half-Life Shorter Much longer nih.gov
Binding to Tissue Proteins Lower rate Higher rate nih.gov

| Toxicity in Renal/Hepatic Microsomes | Potent | Equipotent to (-)-isomer | nih.gov |

Differential Biological Activity of (-)-Gossypol (AT-101) and (+)-Gossypol

This compound, a polyphenolic compound derived from the cotton plant, exists as two atropisomers, which are enantiomers that differ in their spatial arrangement due to hindered rotation around a single bond. nih.govrsc.orgnih.gov These two forms, the levorotatory (-)-gossypol and the dextrorotatory (+)-gossypol, exhibit distinct biological and pharmacological properties. nih.gov The (-)-enantiomer, also known as AT-101 in clinical research, is widely regarded as the more biologically potent form and has been the primary focus of investigation for its therapeutic potential. nih.govnih.gov

The enhanced activity of (-)-gossypol is attributed to several factors, including its pharmacokinetic and pharmacodynamic profiles which differ from its (+)-counterpart and the racemic mixture. nih.gov There are some conflicting reports regarding the metabolism of the two enantiomers. One review states that the (-)-enantiomer (AT-101) is degraded more slowly, contributing to its greater biological activity and toxicity compared to (+)-gossypol. nih.gov Conversely, another study reports that in humans, the elimination half-life of (+)-gossypol is significantly longer than that of (-)-gossypol. In dogs, the elimination half-life and volume of distribution were also found to be 5-6 times greater for the (+)-enantiomer.

The primary mechanism underlying the pronounced anticancer effects of (-)-gossypol (AT-101) is its function as a small-molecule inhibitor of the anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. nih.govnih.gov AT-101 acts as a Bcl-2 Homology Domain 3 (BH3) mimetic, binding to the hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. nih.govnih.gov This action prevents these proteins from sequestering pro-apoptotic proteins (e.g., Bax and Bak), thereby promoting the intrinsic pathway of apoptosis, or programmed cell death. nih.gov Research has demonstrated that AT-101 downregulates these anti-apoptotic proteins in various human cancer cells. nih.govnih.gov

In addition to inhibiting anti-apoptotic proteins, (-)-gossypol's mechanism of action involves several other molecular interactions:

Induction of Pro-Apoptotic Proteins : Evidence suggests that AT-101 can cause the transcriptional upregulation of pro-apoptotic BH3-only proteins such as Noxa and Puma. plos.org

Caspase Activation : The apoptosis induced by this compound proceeds via the caspase-dependent pathway, marked by the activation of initiator caspase-9 and executioner caspase-3. nih.gov

Targeting APE1/Ref-1 : The apurinic/apyrimidinic endonuclease 1/redox enhancing factor 1 (APE1/Ref-1) has been identified as another target of this compound. nih.gov By inhibiting APE1, this compound can enhance the efficacy of other chemotherapeutic agents like cisplatin in cancer cells where APE1 is overexpressed. nih.govresearchgate.net

Antifertility Effects : this compound is also known for its potent anti-spermatogenic properties, which were first observed in populations using crude cottonseed oil for cooking. nih.govwikipedia.orgnih.gov Studies have confirmed that the (-)-enantiomer is more active in causing male infertility than the (+)-enantiomer.

While most research has centered on the more active (-)-gossypol, the differential activity underscores the stereospecificity of its molecular interactions. The shape of the enantiomer dictates how effectively it can bind to the target sites on proteins like Bcl-2, leading to the observed differences in biological outcomes.

Differential Characteristics of this compound Enantiomers

Characteristic(-)-Gossypol (AT-101)(+)-Gossypol
General Biological ActivityMore potent and biologically active form. nih.govnih.govLess biologically active than the (-)-enantiomer.
Anticancer PotencyHigh; acts as a potent inhibitor of Bcl-2 family proteins. nih.govnih.govLower anticancer activity.
Antifertility PotencyConsidered the more active enantiomer for antispermatogenic effects. Less potent compared to the (-)-enantiomer.
Primary Mechanism of ActionFunctions as a BH3 mimetic, inhibiting anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1). nih.govnih.govSimilar mechanism but with lower binding affinity and efficacy.
Metabolism/PharmacokineticsConflicting data exists; reported as being degraded more slowly in some studies, nih.gov while others report a shorter half-life compared to the (+)-enantiomer in humans and dogs. Conflicting data exists; reported to have a significantly longer elimination half-life in humans and dogs in some studies.

Biological Activities and Therapeutic Potential of Gossypol

Anticancer Research

Gossypol (B191359) has been extensively studied for its anticancer properties, demonstrating effects across various cancer types and through multiple mechanisms. nih.govsaspublishers.commdpi.com

Apoptosis Induction in Cancer Cells

A key mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. saspublishers.commdpi.comnih.gov This process is characterized by morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. nih.govmdpi.com Intracellularly, this compound-induced apoptosis involves interactions with proteins from the Bcl-2 family, which are critical regulators of the apoptotic pathway. nih.govmdpi.comiiarjournals.org this compound, particularly its (-)-enantiomer (also known as AT-101), acts as a Bcl-2 homology domain 3 (BH3) mimetic, downregulating anti-apoptotic proteins like Bcl-2 and Bcl-Xʟ, which are often overexpressed in cancer cells. saspublishers.comnih.govmdpi.comiiarjournals.org Concurrently, this compound can upregulate pro-apoptotic proteins such as Bax. mdpi.comiiarjournals.org

Apoptosis induction by this compound also proceeds via the caspase-dependent pathway, involving the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. mdpi.comnih.govmdpi.comiiarjournals.org The mitochondrial pathway of apoptosis is also significantly involved, with this compound affecting mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govmdpi.com Furthermore, this compound treatment can induce DNA damage and activate the p53 pathway, which plays a role in mediating apoptosis through the transcription of genes involved in the mitochondrial apoptotic pathway, such as Bax. aacrjournals.org this compound can also induce endoplasmic reticulum (ER) stress, leading to apoptosis via pathways involving proteins like PERK and CHOP, particularly observed in pancreatic cancer cells. jmb.or.kr

Antiproliferative Effects in Carcinoma Cell Lines

This compound exhibits potent antiproliferative effects across a range of human carcinoma cell lines. nih.govmdpi.comnih.gov Studies have demonstrated dose-dependent growth inhibition in various cell lines, including those originating from endometrial, ovarian, medullary thyroid, and adrenocortical carcinomas. nih.gov The (-)-isomer of this compound has been shown to be significantly more potent in its antiproliferative action compared to the (+)-isomer and the racemic mixture. nih.gov The antiproliferative effect is not limited to reproductive cancer cell lines but is also observed in non-reproductive cancer cell lines. nih.gov This action is associated with a decrease in DNA synthesis, followed by inhibition of protein synthesis and effects on mitochondrial function. nih.gov

Data on the antiproliferative effects of this compound on various carcinoma cell lines often includes IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%.

Cell Line TypeThis compound IC50 Range (µM)Source
Endometrial (RL95-2)1.3 - 18.9 nih.gov
Ovarian (SKOV-3)1.3 - 18.9 nih.gov
Medullary Thyroid (TT)1.3 - 18.9 nih.gov
Adrenocortical (NCI-H295R, SW-13)1.3 - 18.9 nih.gov
Ovarian (OVCA 433)0.86 - 1.98 nih.gov
Gestational0.86 - 1.98 nih.gov
Testicular0.86 - 1.98 nih.gov
Non-reproductive cancer cell lines0.69 - 3.55 nih.gov

Note: The IC50 range from source nih.gov applies to all cell lines tested in that specific study.

Modulation of Cancer Hallmarks

This compound influences several key hallmarks of cancer, contributing to its antineoplastic activity. nih.govsaspublishers.com Beyond inducing apoptosis and inhibiting proliferation, this compound can modulate various cellular processes critical for cancer development and progression. These include effects on cell cycle regulation and cell signaling pathways. nih.govmdpi.com this compound has been shown to affect proteins involved in cell cycle progression, such as Rb and cyclin D1. iiarjournals.org It can also interfere with key survival signaling pathways, such as the PI3K/Akt and NF-κB pathways. researchgate.net Additionally, this compound may induce autophagy in certain cancer cell lines. nih.govmdpi.com

Synergistic Effects with Chemotherapeutic Agents and Radiation

Research indicates that this compound can enhance the effectiveness of conventional cancer treatments, demonstrating synergistic effects with chemotherapeutic agents and radiation therapy. saspublishers.commdpi.comnih.govmdpi.comresearchgate.net Combining this compound with standard chemotherapy has shown synergistic effects in various cancer cell lines and animal models. nih.govmdpi.com this compound, particularly the (-)-enantiomer (AT-101), has been shown to radiosensitize cancer cells both in vitro and in vivo, suggesting its potential to improve outcomes in cancer radiotherapy. mdpi.comnih.govmdpi.com This synergistic activity is thought to involve mechanisms such as the potentiation of radiation-induced apoptosis, particularly in cancer cells with high levels of anti-apoptotic proteins like Bcl-2 and Bcl-Xʟ. mdpi.com

Studies have explored combinations of this compound/AT-101 with agents such as cisplatin (B142131), etoposide (B1684455), paclitaxel, carboplatin (B1684641), docetaxel, fluorouracil, and gemcitabine (B846), showing promising results in enhancing anti-tumor effects. nih.govmdpi.comresearchgate.netplos.orgresearchgate.net

Organ-Specific Antineoplastic Effects

This compound has demonstrated antineoplastic effects in preclinical and clinical studies across a wide range of organ-specific cancers. nih.govsaspublishers.comresearchgate.net This includes activity against cancers of the breast, colon, pancreatic, prostate, adrenal, bladder, head and neck, gastric, multiple myeloma, and leukemia. nih.govsaspublishers.comresearchgate.netaut.ac.nz

Breast Cancer: this compound exhibits antiproliferative effects on human breast cancer cell lines. mdpi.comiiarjournals.org

Colon Cancer: Studies have investigated the cytotoxic effects of this compound on colon carcinoma cell lines. mdpi.comresearchgate.net

Pancreatic Cancer: this compound has shown anti-proliferative and anti-metastatic effects on human pancreatic cancer cells, inducing apoptosis via mechanisms involving ER stress signaling. mdpi.comjmb.or.kr

Prostate Cancer: this compound has demonstrated significant antitumour activity in prostate cancer models, inhibiting growth and promoting apoptosis. saspublishers.commdpi.comiiarjournals.orgaacrjournals.orgiiarjournals.org The (-)-enantiomer is considered a more potent inhibitor of prostate cancer cell growth. saspublishers.comiiarjournals.org

Adrenal Cancer: this compound has been investigated for its effects on adrenocortical carcinoma cell lines. nih.gov

Bladder Cancer: Preclinical studies have indicated antitumor potential against bladder cancer. researchgate.net

Head and Neck Cancer: (-)-Gossypol has been shown to inhibit growth and promote apoptosis in human head and neck squamous cell carcinoma. saspublishers.com

Gastric Cancer: this compound has shown antineoplastic effects in gastric carcinoma. nih.govresearchgate.net

Multiple Myeloma: this compound has demonstrated antitumor potential against multiple myeloma. researchgate.netresearchgate.net

Leukemia: this compound has shown activity against leukemia cell lines, including chronic myeloid leukemia and chronic lymphocytic leukemia. nih.govresearchgate.net

Antifertility Research

This compound was initially identified for its antifertility properties, particularly in males. nih.govtandfonline.comnih.govwikipedia.orgresearchgate.net Its effects on male fertility are dose- and time-dependent. researchgate.net this compound primarily causes infertility in males by affecting sperm motility and depressing sperm counts. researchgate.net This is linked to specific mitochondrial damage in the tails of spermatozoa, rendering them immotile, and extensive damage to the germinal epithelium, impacting spermatogenesis. researchgate.net this compound is non-steroidal and does not appear to significantly affect plasma testosterone (B1683101) levels in human subjects or in monkeys. tandfonline.comresearchgate.net The (-)-isomer of this compound is considered the primary contributor to its antifertility effects. tandfonline.comnih.gov

While the antifertility effect has been studied extensively in males, this compound can also disrupt estrous cycles, pregnancy, and early embryo development in females of nonruminant species. researchgate.net The mechanisms in females may involve endocrine effects on the ovary and cytotoxic effects on the uterus or embryo. researchgate.net

Mechanisms in Male Reproduction

The impact of this compound on male reproduction is well-documented, with studies highlighting its interference at multiple stages of sperm development and function. scholarsresearchlibrary.comresearchgate.netnih.govmsdvetmanual.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netveterinaryworld.orgresearchgate.net

This compound has been shown to inhibit spermatogenesis, the process of sperm cell development. scholarsresearchlibrary.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netunideb.hu This inhibition can lead to a decrease in sperm count and, in some cases, azoospermia or oligozoospermia. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The exact mechanism is complex, but it involves damage to the germinal epithelium and interference with the maturation of spermatids. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netunideb.hu this compound may also affect the expression of genes associated with testicular development and spermatogenesis. researchgate.netnih.govacs.org

A prominent effect of this compound is the impairment of sperm motility and viability. scholarsresearchlibrary.comresearchgate.netnih.govmsdvetmanual.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netveterinaryworld.orgunideb.huekb.egbiomedres.us This is a key factor in its antifertility action. researchgate.netnih.gov Studies have shown a significant decrease in the percentages of motile and viable sperm following this compound treatment in various species. researchgate.netnih.govresearchgate.netveterinaryworld.org The impairment of motility is linked to structural damage, particularly to the sperm midpiece and flagella, and interference with energy production. scholarsresearchlibrary.comresearchgate.netnih.govresearchgate.netunideb.huekb.eg

Here is a table illustrating the effect of this compound on sperm motility and viability in male pigeons:

GroupSperm Motility (%) (Day 21)Sperm Viability (%) (Day 21)
ControlHigherHigher
This compound-TreatedSignificantly LowerSignificantly Lower

Data based on observations at day 21 during the this compound-feeding period in male pigeons. researchgate.netnih.govveterinaryworld.org

This compound induces specific damage to the mitochondria located in the midpiece of spermatozoa. scholarsresearchlibrary.comresearchgate.netnih.govmsdvetmanual.comresearchgate.netresearchgate.netunideb.huekb.eg This mitochondrial damage is considered a primary mechanism for the observed reduction in sperm motility. researchgate.netnih.govmsdvetmanual.comresearchgate.netekb.eg Electron microscopy studies have revealed structural abnormalities in sperm mitochondria, including vacuolation and loss of cristae, as well as gaps in the mitochondrial helix. ekb.eg This damage disrupts mitochondrial function, impacting ATP production essential for sperm movement. scholarsresearchlibrary.comnih.govresearchgate.netunideb.hubiomedres.usnih.govresearchgate.netunesp.brtandfonline.com

This compound interferes with the production and utilization of ATP in sperm cells. scholarsresearchlibrary.comnih.govunideb.hubiomedres.usnih.govresearchgate.nettandfonline.com This interference with energy metabolism is a crucial factor in the loss of sperm motility. scholarsresearchlibrary.comnih.govunideb.hubiomedres.usnih.govtandfonline.com this compound has been shown to uncouple mitochondrial oxidative phosphorylation, a key process for ATP generation in sperm. scholarsresearchlibrary.comnih.govresearchgate.netbioscientifica.com It can also inhibit enzymes involved in energy metabolism, such as lactate (B86563) dehydrogenase X and pyruvate (B1213749) dehydrogenase, further impacting ATP levels. scholarsresearchlibrary.comresearchgate.netnih.govtandfonline.comnih.gov The inhibition of ATPases, which are essential for utilizing ATP for motility, also plays a role. scholarsresearchlibrary.comnih.govtandfonline.comnih.gov

Here is a table summarizing the effect of this compound on ATP levels in rat testes:

Treatment GroupTesticular ATP Levels
ControlNormal
This compound-TreatedSignificantly Reduced
This compound + Vitamin EProtected (near control levels)

Data based on a study in rats. nih.govresearchgate.netunesp.br

Mechanisms in Female Reproduction

While the effects on male reproduction are more extensively studied, this compound also impacts female fertility. researchgate.netnih.govplos.orgmsdvetmanual.comredalyc.orgresearchgate.netscielo.br this compound can disrupt estrous cycles, interfere with pregnancy, and impair early embryo development in various nonruminant species. researchgate.netnih.govmsdvetmanual.comresearchgate.net Probable mechanisms include both an endocrine effect on the ovary and a direct cytotoxic effect on the uterus or embryo. researchgate.netnih.govmsdvetmanual.com Studies in chickens have shown that this compound can increase the proportion of atretic ovarian follicles, potentially affecting ovarian reserve and female fertility. plos.orgredalyc.orgscielo.br The mechanism of ovarian toxicity may involve cytotoxic and apoptotic activities and interference in steroidogenesis. plos.orgredalyc.orgscielo.br

Disruption of Estrous Cycles and Pregnancy

Studies indicate that this compound can disrupt estrous cycles in rodents. nih.govresearchgate.net In female non-ruminants, exposure to this compound has been associated with interference with the estrous cycle and pregnancy. researchgate.netnih.govresearchgate.netgimabio.co.in Early pregnancy loss linked to this compound is not solely due to direct embryonic damage but also involves interference with embryo implantation. nih.govresearchgate.net

Inhibition of Embryonic Development and Ovarian Steroidogenesis

This compound has been shown to interfere with embryonic development in various studies, both in vitro and in vivo. nih.govresearchgate.netnih.gov It may reach uterine fluids through maternal circulation. nih.govresearchgate.net In vitro data suggest that this compound can inhibit embryonic development and ovarian steroidogenesis in ruminants, although female ruminants appear relatively less sensitive to the antifertility effects of this compound compared to non-ruminants. nih.govresearchgate.net this compound has been shown to affect in vitro ovarian steroidogenesis and bovine oocyte cumulus expansion and nuclear maturation. nih.govresearchgate.netscielo.br It can also interfere with swine granulosa cell function. nih.govresearchgate.netscielo.br Studies in rats have shown that this compound can lead to the degeneration of ovarian follicles, reducing the proportion of viable follicles and increasing atretic follicles across all developmental stages. scielo.brplos.org

Direct Embryonic Cytotoxicity

A probable mechanism for this compound embryotoxicity is direct embryonic cytotoxicity. nih.govresearchgate.net This cytotoxic effect might be promoted by the generation of reactive oxygen species, leading to oxidative stress. plos.org While this compound significantly reduced fetal body weight in pregnant mice, no fetal abnormalities were observed in one study. nih.govresearchgate.net

Antiviral Research

This compound has demonstrated antiviral properties against a range of viruses. tandfonline.comtandfonline.comncats.io

Activity against Specific Viruses (e.g., HIV, SARS-CoV-2)

This compound has been reported to possess antiviral properties against enveloped viruses, including HIV-1, HSV-2, influenza, and parainfluenza. tandfonline.comtandfonline.com In the context of HIV, a concentration of 100 µM of this compound was found to completely inactivate cell-free preparations of HIV in testing. ncats.io this compound and its amino acid derivatives can bind to the HIV-1 gp41 protein hydrophobic pocket, inhibiting HIV-1-mediated membrane fusion and subsequent viral entry. researchgate.netnih.gov

More recently, this compound has been identified as an effective inhibitor against SARS-CoV-2. nih.gov Studies have shown that this compound has antiviral activity against enveloped viruses like COVID-19 and HIV-1. researchgate.netnih.gov It inhibits SARS-CoV-2 by targeting RNA-dependent RNA polymerases. researchgate.netnih.govnih.govresearchgate.net this compound exhibits broad inhibitory activity against various coronaviruses, including SARS-CoV-2 and its variants of concern (such as Delta and Omicron), as well as alphacoronaviruses (e.g., porcine epidemic diarrhea virus, swine acute diarrhea syndrome coronavirus), betacoronaviruses (e.g., SARS-CoV-2), gammacoronaviruses (e.g., avian infectious bronchitis virus), and deltacoronaviruses (e.g., porcine deltacoronavirus). researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.net

Targeting Viral Enzymes (e.g., RNA-dependent RNA polymerase)

A key mechanism of this compound's antiviral activity, particularly against coronaviruses, involves targeting RNA-dependent RNA polymerase (RdRp). researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.netd-nb.info RdRp is an essential enzyme for viral RNA synthesis and is considered an ideal target for pan-coronaviral therapeutics due to its highly conserved nature across positive-sense single-stranded RNA viruses, including SARS-CoV-2. nih.govresearchgate.netmdpi.comnih.govresearchgate.net this compound has been shown to directly block SARS-CoV-2 RdRp, thereby inhibiting viral replication in both cellular and mouse infection models. nih.govnih.govresearchgate.net Cryo-electron microscopy studies indicate that two this compound molecules can occupy the active site of SARS-CoV-2 RdRp, reducing the size of the central cavity opening and hindering the formation of the critical RdRp-RNA complex. researchgate.net Molecular docking studies suggest that this compound likely targets the RdRp of various examined coronaviruses. nih.gov

Antiparasitic and Antimicrobial Research

This compound has also demonstrated antiparasitic and antimicrobial properties. tandfonline.comtandfonline.comnih.govncats.iomdpi.comfishersci.casci-hub.se

This compound exhibits activity against parasites such as Plasmodium falciparum (the causative agent of malaria), Endameba histolytica, and Trypanosoma cruzi. tandfonline.comtandfonline.com The molecular mechanism underlying its antiparasitic activity may involve the selective inhibition of vital enzymes in the anaerobic life cycle of parasites. tandfonline.comtandfonline.com

Regarding antimicrobial activity, this compound has been reported to possess antibiotic properties. tandfonline.com It is considered a more potent antibacterial agent against Gram-positive organisms (e.g., Streptococcus spp., Bacillus spp., Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Salmonella spp., Escherichia coli). tandfonline.comtandfonline.com This differential activity might be attributed to structural differences in the cell walls and membranes of Gram-positive and Gram-negative bacteria. tandfonline.comtandfonline.com

Antimalarial Properties

This compound has demonstrated antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. tandfonline.comcaymanchem.comnih.gov Studies have shown that this compound can prevent the growth of P. falciparum at low micromolar concentrations. caymanchem.com Its antimalarial effects have been observed against both chloroquine-resistant and susceptible strains of the parasite. nih.govresearchgate.net Research indicates that this compound may inhibit Plasmodium falciparum lactate dehydrogenase. researchgate.net While historically investigated for its antimalarial potential, toxicity concerns have limited its development in this area. researchgate.net However, studies on less toxic this compound derivatives have shown comparable potency to the parent compound, suggesting potential for future exploration. researchgate.net

Data on the potency of this compound against P. falciparum clinical isolates has been assessed using growth inhibition assays. nih.gov

Strain Type Average IC₅₀ (µM)
Laboratory Strains 6.490
Clinical Isolates 11.670

IC₅₀ represents the concentration required for 50% inhibition of parasite growth. researchgate.net

Inhibition of Bacterial Strains (e.g., Helicobacter pylori)

This compound has shown inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netplos.orgfrontiersin.orgnih.govnih.gov Its antimicrobial properties have attracted attention as a potential source for new antibacterial drugs. researchgate.netfrontiersin.orgnih.gov

Specifically, this compound has been investigated for its activity against Helicobacter pylori, a bacterium implicated in gastric ulcers and other gastrointestinal issues. mdpi.comresearchgate.netresearchgate.netdoaj.org Studies have shown that this compound exhibits bacteriostatic action against clinical strains of H. pylori. mdpi.comresearchgate.netresearchgate.net Minimum Inhibitory Concentration (MIC) values for this compound against tested H. pylori strains have been reported in the range of 3.51 to 4.14 µg/mL. mdpi.comresearchgate.netresearchgate.net

This compound may combat H. pylori infection through two mechanisms: inhibiting bacterial growth and inhibiting the urease enzyme produced by H. pylori. mdpi.comresearchgate.netresearchgate.net The activity of H. pylori urease (HPU) is efficiently impeded by this compound, with a 50% inhibitory concentration (IC₅₀) value of 3.3 µM reported using an ESI-MS-based method. mdpi.comresearchgate.netresearchgate.net Molecular docking studies suggest a binding affinity value of -8.1 kcal/mol for this compound with HPU. mdpi.comresearchgate.netresearchgate.net

This compound acetate (B1210297), a derivative, has also demonstrated the ability to inhibit the growth of Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus (including MRSA). researchgate.netfrontiersin.orgnih.govnih.gov It can also inhibit Gram-negative bacteria when the outer membrane is permeabilized. researchgate.netfrontiersin.orgnih.govnih.gov Research suggests that this compound acetate affects bacterial cell division by interfering with the assembly of the FtsZ ring, a key component in this process. researchgate.netfrontiersin.orgnih.govnih.gov Biochemical analysis indicates that this compound acetate inhibits the GTPase activity of FtsZ and enhances its polymerization in vitro. researchgate.netnih.gov

Bacterial Strain This compound Acetate MIC (µg/mL)
Bacillus subtilis 168 4
Staphylococcus aureus 29213 8

Data for this compound acetate inhibition of specific bacterial strains. frontiersin.org

Antioxidant Research

This compound is recognized as a potent natural antioxidant. tandfonline.comtandfonline.comnih.govresearchgate.netrepec.org Like many other aromatic phenolic compounds, it is effective in mitigating oxidative stress. tandfonline.comtandfonline.com Its antioxidant properties have been explored in various contexts, including the protection of lipids and DNA from oxidative damage. tandfonline.comtandfonline.comresearchgate.netacs.org

Free Radical Scavenging Activity

This compound exhibits significant free radical scavenging activity. phytojournal.comtandfonline.comresearchgate.netacs.orgphytojournal.com It has been shown to be a potent scavenger of free radicals, with studies reporting it to be more effective than butylated hydroxytoluene (BHT), a common food additive with known antioxidant properties. researchgate.netacs.org The ability of this compound to scavenge free radicals is a key aspect of its antioxidant mechanism. researchgate.netacs.org

Studies comparing this compound with its methylated derivatives, such as 6-methoxythis compound (B14645941) and 6,6′-dimethoxythis compound, have indicated that this compound generally possesses stronger radical scavenging activity. acs.org

Compound Free Radical Scavenging Activity (EC₅₀)
This compound 16 µM
6-Methoxythis compound 31 µM
6,6′-Dimethoxythis compound 31 µM
Butylated Hydroxytoluene Less effective than this compound forms

EC₅₀ represents the effective concentration for 50% scavenging activity. researchgate.net

DNA Damage Prevention

This compound has demonstrated the ability to protect DNA from damage, particularly that caused by oxidative stress. tandfonline.comtandfonline.comresearchgate.netacs.orgresearchgate.net Research indicates that this compound can protect supercoiled plasmid DNA from damage induced by agents like Fe³⁺/ascorbate in a dose-dependent manner. tandfonline.comtandfonline.comresearchgate.net This protective effect is believed to be related, at least in part, to its free radical scavenging capabilities, which help to alleviate the oxidative stress that can lead to DNA damage. researchgate.netacs.org

Studies comparing this compound and its methylated derivatives have shown that this compound has a greater ability to prevent UV-induced DNA damage compared to 6-methoxythis compound and 6,6′-dimethoxythis compound. acs.org

Role of Phenolic Hydroxyl Groups in Antioxidation

The presence of phenolic hydroxyl groups in the chemical structure of this compound is crucial for its antioxidant properties. tandfonline.comtandfonline.comnih.govkarazin.ua Studies have shown that modification of these phenolic hydroxyl groups can significantly decrease the chemical antioxidative abilities of this compound, including its free radical scavenging activity and its ability to prevent DNA damage. tandfonline.comtandfonline.comresearchgate.net This highlights the critical role that these hydroxyl groups play in the antioxidant mechanisms of this compound. tandfonline.comtandfonline.comresearchgate.net The number and position of these hydroxyl groups influence the radical scavenging properties. karazin.ua

Gossypol Derivatives and Analogs in Research

Synthesis and Chemical Modification Strategies

Chemical modification strategies for gossypol (B191359) primarily target its reactive functional groups, such as the aldehyde and hydroxyl groups, as well as the naphthalene (B1677914) rings, to yield derivatives with altered properties. researchgate.netacs.org The unique chemical properties of this compound's aldehyde and phenolic hydroxyl groups present challenges and opportunities in synthesis. acs.org

Structural Modification to Reduce Toxicity and Enhance Efficacy

A key objective of structural modification is to reduce the toxicity associated with this compound, particularly its reactive aldehyde groups, while maintaining or enhancing its therapeutic efficacy. researchgate.netpsu.eduresearchgate.net Studies have demonstrated that modifying or removing the aldehyde groups can significantly reduce toxicity. psu.edufrontiersin.orgresearchgate.net For instance, the conversion of aldehyde groups into imines through reactions with amines or hydrazines has been shown to potentially reduce toxicity while retaining biological activity. researchgate.netmdpi.com The fewer free aldehyde groups in a this compound derivative, the lower its acute toxicity tends to be. researchgate.net

Development of Schiff Bases and Other Derivatives (e.g., Apothis compound, Gossypolone)

Various derivatives of this compound have been synthesized, including Schiff bases, apothis compound, and gossypolone (B1671996), to explore their biological activities. researchgate.netrsc.orgnih.govwjpls.org

Schiff Bases: Imine derivatives (Schiff bases) of this compound are widely studied as biologically active compounds. researchgate.netmdpi.com These derivatives are formed by the condensation of this compound's aldehyde groups with amines. mdpi.com Research indicates that this compound Schiff bases can exhibit lower toxicity compared to the parent compound while retaining biological activity. researchgate.netmdpi.com Some this compound Schiff base derivatives have shown cytotoxic activity comparable to or even higher than this compound against certain cancer cell lines. nih.govmdpi.com

Apothis compound: Apothis compound is a derivative synthesized by removing the aldehyde groups of this compound, aiming to reduce toxicity without affecting the phenol (B47542) hydroxyl groups. aacrjournals.orgsci-hub.st This modification has been explored to improve the compound's safety profile. aacrjournals.org

Gossypolone: Gossypolone is a derivative containing a quinone scaffold, typically obtained through oxidation of the phenol hydroxyl groups of this compound. sci-hub.st Gossypolone and its derivatives have been evaluated for their cytotoxicity against cancer cells. nih.govmdpi.com Studies have shown that gossypolone can induce cytotoxicity in various cancer cell lines. nih.govmdpi.com

Other derivatives include gossylic lactones and those with modifications around the naphthalene scaffold. acs.orgsci-hub.st The synthesis of 1,1′-dideoxythis compound derivatives from this compound has also been reported, involving regioselective deacetylation and reductive removal of hydroxyl groups. acs.org

Enhanced Biological Activities of Derivatives

Structural modifications of this compound have led to derivatives with enhanced or altered biological activities, particularly in the context of anticancer potential and reduced side effects. researchgate.netresearchgate.netrsc.orgnih.govwjpls.org

Improved Anticancer Potency

Many this compound derivatives exhibit improved anticancer potency compared to the parent compound. acs.orgnih.govsci-hub.stthegoodscentscompany.com Derivatives can show enhanced antiproliferative activity against various cancer cell lines. acs.orgnih.govsci-hub.stthegoodscentscompany.com For example, certain Schiff base derivatives have demonstrated cytotoxic activity comparable to or greater than (-)-gossypol against specific breast cancer cell lines. nih.gov Some derivatives, like the novel bioavailable BH3 mimetic ch282-5 (a this compound derivative), have shown selective induction of colon cancer cell death by targeting Bcl-2 family antiapoptotic proteins. aacrjournals.org The antitumor activity of this compound Schiff bases has been reported to improve when the this compound framework is changed to gossypolone. sci-hub.st

Reduced Side Effects of Derivatives

A primary goal of developing this compound derivatives is to reduce the side effects associated with the parent compound, which are often linked to its reactive aldehyde groups. researchgate.netresearchgate.netfrontiersin.orgnih.gov Modifications, such as the conversion of aldehyde groups into keto groups or the formation of Schiff bases, have been investigated as strategies to achieve lower toxicity. researchgate.netfrontiersin.orgmdpi.comaacrjournals.org For instance, a spin-labeled this compound derivative showed significantly reduced cytotoxic properties, potentially leading to decreased side effects. mdpi.com this compound Schiff bases are reported to have lower toxicity while retaining biological activity. researchgate.netmdpi.com Apogossypolone (B605540), a derivative where aldehyde groups are removed, demonstrated significantly lower toxicity in animal studies compared to (-)-gossypol. psu.edu A novel this compound derivative, ch282-5, was designed with modified aldehyde groups to reduce side effects and enhanced hydrophilicity. aacrjournals.org

Drug Discovery and Drug Design Based on this compound Scaffold

The this compound scaffold serves as a valuable starting point for drug discovery and design efforts aimed at developing new therapeutic agents. acs.orgpsu.edursc.orgnih.govthegoodscentscompany.com The diverse biological activities of this compound and its derivatives make them promising candidates for drug development, particularly in the area of oncology. nih.govresearchgate.net

Research focuses on designing and synthesizing pharmacologically active derivatives based on the this compound structure. rsc.orgnih.govwjpls.org This includes creating simplified binaphthyl scaffolds derived from this compound for antitumor applications, often with the aid of structure-based drug design. sci-hub.st The development of novel this compound derivatives and analogs with enhanced bioactivity and reduced side effects is a key area of focus. researchgate.net The total synthesis of this compound and its analogs provides synthetic routes for creating diverse scaffolds for this compound-based drug discovery. sci-hub.st this compound's ability to bind to targets like the BH3 domain of Bcl-2 family proteins has positioned it and its derivatives as lead compounds for developing BH3 mimetics. aacrjournals.orgtandfonline.com

While detailed data tables with specific IC50 values for a wide range of derivatives across multiple cell lines were not consistently available across the search results in a format suitable for interactive tables, the research findings clearly indicate varying levels of potency and toxicity reduction among different derivative types.

Preclinical and Clinical Investigations

In Vitro Studies

In vitro studies have demonstrated that gossypol (B191359) inhibits the growth and proliferation of various human cancer cell lines. mdpi.comdrugs.com This includes activity against breast, colon, pancreatic, prostate, leukemia, and head and neck squamous cell carcinoma cell lines. mdpi.comdrugs.comnih.govmedchemexpress.com this compound has been shown to induce cell cycle arrest, often at the G0/G1 phase, and promote apoptosis in cancer cells. mdpi.comthegoodscentscompany.com The induction of apoptosis by this compound can occur through various mechanisms, including alterations in mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF). nih.gov It can also involve the modulation of proteins in the Bcl-2 family, which are key regulators of apoptosis. spandidos-publications.comapexbt.com Specifically, this compound, particularly the R-(-)-enantiomer (AT-101), has been identified as a BH3 mimetic, binding to anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby disrupting their interaction with pro-apoptotic proteins and initiating the apoptotic cascade. spandidos-publications.comapexbt.com Studies have shown that (-)-gossypol is more potent in inhibiting cell growth and inducing apoptosis compared to the (+)-enantiomer. medchemexpress.com Beyond Bcl-2 family modulation, this compound has also been shown to inhibit enzymes like apurinic/apyrimidinic endonuclease 1/redox enhancing factor 1 (APE1/Ref-1), which is involved in DNA repair and is often overexpressed in tumors. dovepress.com Inhibition of APE1 by this compound has been shown to enhance the activity of chemotherapy agents like cisplatin (B142131) in non-small cell lung cancer cells. dovepress.com

In vitro studies have also explored the synergistic effects of this compound when combined with conventional chemotherapeutic agents. For instance, this compound has been shown to synergize with gemcitabine (B846) and carboplatin (B1684641) to induce apoptosis in chemoresistant bladder cancer cells. nih.gov This synergy was associated with the downregulation of pro-survival Bcl-2 family proteins (Bcl-xl and Mcl-1) and upregulation of pro-apoptotic BH3-only proteins (Bim and Puma). nih.gov

In Vivo Animal Model Studies

Preclinical investigations using in vivo animal models have further supported the potential of this compound as an anticancer agent. Studies in mice bearing human cancer xenografts have demonstrated that this compound can inhibit tumor growth. saspublishers.comnih.gov For example, in a mouse model of prostate cancer using PC-3 cells, treatment with (-)-gossypol significantly decreased tumor volume. saspublishers.com A concentration of 10 mg/kg of (-)-gossypol achieved a tumor growth inhibition rate (T/C %) of 39.9%, which is considered significant antitumor activity according to National Cancer Institution criteria. saspublishers.com In another study using a mouse model of ovarian cancer, the combination of this compound and carboplatin resulted in a greater decrease in tumor size (94%) compared to either treatment alone (64% and 51%, respectively). drugs.com

Studies in mice with salivary gland cancer cells (neu-overexpressing) treated with intratumoral and oral this compound showed reduced tumor growth and prolonged median survival time. nih.gov In breast cancer xenograft models (MCF-7 and MDA-MB-468), intraperitoneal administration of this compound (10 mg/kg/day for 4 weeks) also resulted in inhibition of tumor growth. nih.gov Furthermore, AT-101 has been shown to delay the onset of androgen-independent growth in VCaP prostate cancer xenografts in vivo. apexbt.com In malignant mesothelioma mouse models, intraperitoneal administration of AT-101 increased median survival and reduced the risk of tumor growth. frontiersin.org

Clinical Trial Research

This compound and its enantiomer AT-101 have been evaluated in a number of clinical trials for various cancer types. nih.govnih.gov A systematic review identified 17 trials involving 759 patients that evaluated the efficacy and tolerability of oral this compound/AT-101. nih.gov These trials were conducted across eight tumor entities, including lung cancer, advanced human cancer, prostate cancer, metastatic adrenal cancer, head and neck cell carcinoma, breast cancer, glial tumors, and gastroesophageal carcinoma. nih.gov

This compound and AT-101 have been investigated in Phase I and Phase II clinical trials as both monotherapy and in combination with standard treatments. nih.govnih.gov These early-phase trials aimed to assess the safety, tolerability, and preliminary efficacy of the compounds. nih.gov While some trials have shown marginal effects with this compound monotherapy, combination therapies have demonstrated more promising results in certain patient subsets. mdpi.comresearchgate.net

AT-101 (R-(-)-gossypol acetic acid) is the specific formulation of this compound that has been predominantly used in clinical trials due to its higher therapeutic index compared to racemic this compound. nih.govmdpi.com Oral administration has been the common route in these trials, with daily doses ranging from 10 mg to a maximum of 180 mg, though lower doses (30 mg daily or lower) have generally been well tolerated. nih.gov

Despite promising preclinical data and some positive results in early-phase clinical trials, the clinical development of this compound and AT-101 has faced challenges. Achieving significant and consistent clinical effectiveness as a single agent has been limited in some cancer types. mdpi.comresearchgate.net This suggests a need for better patient selection to identify those most likely to respond to this compound-based therapies. nih.gov Clarifying the precise molecular targets of this compound in different cancer types is also crucial for optimizing treatment strategies and designing rational combination therapies. mdpi.comresearchgate.net While the Bcl-2 family of proteins is considered a primary target, this compound is known to interact with multiple proteins, including various dehydrogenases and APE1, and the relative contribution of these interactions to its anticancer effects is not fully understood. mdpi.comresearchgate.net

Future directions in the clinical development of this compound involve further investigation of its use in combination with other anticancer agents, including novel targeted therapies and immunotherapies. Identifying specific cancer subtypes or patient populations that are particularly sensitive to this compound is also a key area of research. nih.gov The development of improved formulations or derivatives of this compound with enhanced pharmacokinetic properties and reduced potential for adverse effects is another important aspect for future clinical success. nih.govnih.gov Ongoing clinical trials continue to explore the potential of this compound in various cancer settings, aiming to establish its role in future cancer treatment protocols. nih.gov

Toxicological Considerations and Mitigation Strategies in Research

Mechanisms of Gossypol (B191359) Toxicity

The toxic effects of this compound are multifaceted, involving interference with fundamental cellular processes. Research indicates that this compound's reactivity allows it to interact with various biological molecules, leading to cellular dysfunction and damage scholarsresearchlibrary.com.

Interference with Ionic Transport and Oxidative Metabolism

This compound has been shown to interfere with ionic transport across cellular membranes. Studies suggest it can disrupt the transport of ions, potentially leading to imbalances in intracellular ion concentrations, such as an increase in intracellular calcium nih.govekb.egplos.orgscielo.br. This disruption can have downstream effects on various cellular functions.

Furthermore, this compound impairs energy generation from oxidative metabolism. At high concentrations, it interferes with enzymatic activity within the mitochondrial electron transport chain and oxidative phosphorylation, thereby reducing ATP production nih.govresearchgate.netmdpi.comnih.gov. This interference contributes to cellular energy depletion and subsequent dysfunction.

Reactive Oxygen Species Generation and Oxidative Stress Induction

A significant mechanism of this compound toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress nih.govekb.egplos.orgresearchgate.netmdpi.comnih.govmdpi.comsigmaaldrich.com. This compound can interact with biological membranes and promote the formation of ROS, causing damage to cellular components, including lipids, proteins, and DNA nih.govmdpi.com. This oxidative damage contributes to the cytotoxic effects observed in various studies nih.govekb.egplos.org.

Binding to Macromolecules and Enzymes

This compound exhibits a high reactive ability, allowing it to bind to macromolecules such as proteins and enzymes scholarsresearchlibrary.comnih.gov. This binding can occur through various mechanisms, including Schiff base formation and hydrophobic interactions scholarsresearchlibrary.comnih.gov. By binding to enzymes, this compound can interfere with their activity, altering metabolic pathways and cellular functions scholarsresearchlibrary.comnih.gov. For instance, it has been shown to inhibit enzymes involved in energy metabolism and sperm function scholarsresearchlibrary.comnih.gov.

Impact on Energy Generation

Research highlights that this compound significantly impacts cellular energy generation, primarily by targeting mitochondria scholarsresearchlibrary.comnih.govnih.gov. It can inhibit key enzymes in the mitochondrial electron transport chain and oxidative phosphorylation, uncoupling these processes and reducing ATP synthesis nih.govresearchgate.netmdpi.comnih.gov. This disruption of energy metabolism is a critical factor in this compound's toxic effects, particularly in energy-demanding cells like spermatozoa scholarsresearchlibrary.comnih.gov.

Species-Specific Sensitivity and Response

The toxicity of this compound varies considerably among different animal species. Research has consistently shown that monogastric animals, such as pigs, birds, and rodents, are generally more susceptible to this compound toxicity than ruminants like cattle, sheep, and goats scholarsresearchlibrary.comnih.govnih.govarakmu.ac.irtdl.orgtandfonline.com. This differential sensitivity is primarily attributed to the detoxification capacity of the rumen in ruminant animals, where microorganisms can bind this compound, reducing its absorption in the gastrointestinal tract nih.govresearchgate.netnih.gov.

However, even within ruminants, young animals are more sensitive than adults because their ruminal function is not yet fully developed nih.gov. Studies have reported this compound poisoning in various species, including broiler chicks, pigs, dogs, sheep, and goats nih.gov. The clinical signs of acute toxicity can be similar across species, including respiratory distress, impaired body weight gain, anorexia, weakness, apathy, and in severe cases, death scholarsresearchlibrary.comnih.gov. Research also indicates species-specific differences in the manifestation of toxicity, such as the presence of diarrhea in some species but not others tandfonline.com.

The sensitivity can also vary depending on the specific effect being studied. For example, studies on male reproduction have shown different sensitivities among species like hamsters, rats, pigs, monkeys, dogs, rabbits, and mice scholarsresearchlibrary.com.

Strategies for Toxicity Reduction in Research

Given the toxicological challenges posed by this compound in research and practical applications, particularly in animal feed, various strategies have been developed and investigated to reduce its toxicity. These strategies primarily aim to reduce the concentration of free this compound, the biologically active form tandfonline.comresearchgate.net.

One common approach involves processing methods applied to cottonseed products, such as heat treatment and extrusion nih.govresearchgate.net. These methods can reduce the concentration of free this compound, although there is a possibility that bound this compound can be released during digestion nih.govresearchgate.net.

Agronomic selection has led to the development of cotton varieties with reduced or absent this compound glands, particularly in the seeds nih.govresearchgate.netniscpr.res.in. Genetic engineering techniques have also been explored to reduce this compound content specifically in cottonseed usda.govnih.gov.

Biological detoxification methods, particularly using microorganisms like fungi and bacteria, have shown promise in degrading this compound in cottonseed meal nih.govniscpr.res.inmdpi.complos.orgfrontiersin.org. Microbial fermentation can effectively reduce free this compound concentrations and can also potentially enhance the nutritive value of the cottonseed product nih.govniscpr.res.inplos.org.

Chemical treatments and solvent extraction processes have also been investigated for reducing this compound levels nih.govmdpi.com. However, some of these methods may negatively impact the nutritional quality of the cottonseed meal mdpi.com.

Research continues to explore and optimize these strategies, sometimes in combination, to effectively mitigate this compound toxicity for safer utilization of cottonseed products and to manage its impact in research studies nih.gov.

Here is a summary of some research findings on species sensitivity:

SpeciesSensitivity to this compound ToxicityNotesSource
MonogastricsMore sensitiveIncludes pigs, birds, rodents. scholarsresearchlibrary.comnih.govnih.govarakmu.ac.irtandfonline.com
RuminantsLess sensitiveIncludes cattle, sheep, goats, due to rumen detoxification. scholarsresearchlibrary.comnih.govnih.govarakmu.ac.irtdl.org
Young RuminantsMore sensitive than adult ruminantsDue to less developed ruminal function. nih.gov
PigsHighly susceptibleRecommended not to exceed certain dietary levels. tdl.orgtandfonline.com
PoultryRelatively unaffected (some studies)Some studies suggest slight sensitivity. tdl.orgtandfonline.com
HorsesRelatively unaffected tdl.org
Northern BobwhitesIn between rats and swineLD50 values indicate intermediate sensitivity. tandfonline.com
RatsSensitiveLD50 values reported. tandfonline.com
MiceSensitiveLD50 values reported. tandfonline.com
RabbitsSensitiveLD50 values reported; male rabbits may be more resistant than rats/hamsters. tdl.orgtandfonline.com
Guinea PigsSensitiveLD50 values reported. tandfonline.com

Here is a summary of research strategies for toxicity reduction:

StrategyDescriptionResearch Findings/NotesSource
Heat TreatmentApplying heat during cottonseed processing.Can reduce free this compound, but bound this compound may be released during digestion. nih.govresearchgate.net
Extrusion ProcessApplying heat and pressure during processing.Can reduce free this compound. nih.gov
Agronomic SelectionDeveloping cotton varieties with low or no this compound glands in seeds.Produces glandless cotton, but these varieties may have lower yield and pest resistance. nih.govresearchgate.netniscpr.res.in
Genetic EngineeringModifying cotton plants to reduce this compound synthesis in seeds.Can significantly reduce this compound levels in cottonseed without affecting other plant parts. usda.govnih.gov
Microbial FermentationUsing fungi or bacteria to degrade this compound in cottonseed meal.Promising method, can achieve high detoxification rates and potentially improve nutritional value. nih.govniscpr.res.inmdpi.complos.orgfrontiersin.org
Chemical TreatmentsUsing chemicals to bind or degrade this compound.Can reduce this compound but may affect protein quality. nih.govmdpi.com
Solvent ExtractionUsing solvents to remove this compound from cottonseed products.Can reduce this compound concentration. nih.gov
Physical Separation (e.g., Air Classification, Liquid Cyclone)Removing this compound-containing pigment glands.Can reduce this compound levels. nih.gov

Development of Less Toxic Derivatives

Efforts to reduce this compound's toxicity have centered on synthesizing derivatives with modified structures, particularly at the aldehyde positions. Schiff bases, formed by the reaction of this compound's aldehyde groups with amines, represent a major class of such derivatives bohrium.commdpi.com. Studies indicate that Schiff bases of this compound can exhibit lower toxicity while retaining biological activity researchgate.netbohrium.commdpi.com. For instance, a spin-labeled this compound derivative, synthesized via Schiff base formation with 4-amino-TEMPO, demonstrated substantially lower cytotoxicity compared to this compound in tumor cells at micromolar concentrations, while still suppressing cell growth mdpi.com.

Another derivative, apothis compound, a semi-synthetic compound derived from this compound, has shown promise due to its reduced toxicity compared to the parent compound. Apothis compound lacks the two reactive aldehyde functionalities present in this compound, which is believed to contribute to its lower toxicity to normal cells while largely retaining cytotoxic activity against cancer cells aacrjournals.org. Apogossypolone (B605540), a derivative of apothis compound, has also been synthesized and evaluated. Cell cytotoxicity assays have shown that apogossypolone can be significantly more potent than (-)-gossypol in inhibiting certain human cancer cell lines psu.edu. For example, apogossypolone inhibited over 70% of colony formation in DU-145 prostate cancer cells at 1 µM, whereas (-)-gossypol at 10 µM inhibited less than 50% psu.edu.

Enzymatic methods are also being explored for this compound detoxification. Laccase, an enzyme, has been shown to catalyze the intramolecular annulation of this compound's aldehyde and hydroxyl groups, leading to oxidation products with significantly decreased reproductive toxicity and hepatotoxicity in in vivo mouse models frontiersin.orgmdpi.com. This suggests a novel enzymatic detoxification pathway for this compound frontiersin.org.

Table 1: Comparative Cytotoxicity of this compound and Derivatives

CompoundCell LineConcentrationEffect on Cell Growth/Colony FormationSource
This compound nitroxide (Schiff base)Tumor cellsMicromolarSuppressed growth, substantially lower cytotoxicity than this compound mdpi.com
(-)-GossypolDU-14510 µMInhibited less than 50% colony formation psu.edu
ApogossypoloneDU-1451 µMInhibited over 70% colony formation psu.edu

Nanotechnology for Improved Delivery and Reduced Side Effects

Nanotechnology offers a promising approach to improve the delivery of this compound, enhancing its solubility, stability, and targeted delivery while reducing systemic toxicity nih.govresearchgate.netoatext.comnih.govrsc.orgnih.gov. Encapsulating this compound within nanocarriers can increase its water solubility, protect it from degradation, and facilitate tumor-targeted delivery through mechanisms like the enhanced permeability and retention (EPR) effect nih.govoatext.com.

Various types of nanocarriers have been investigated for this compound delivery. These include liposomes, micelles, polymeric nanoparticles, and protein-based nanoparticles nih.govresearchgate.netbohrium.comiiarjournals.orgresearchgate.netnih.gov. For instance, liposomal formulations of this compound have been evaluated, demonstrating stable encapsulation and cytotoxicity towards cancer cells in vitro iiarjournals.org. The use of components like D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) and PEGylated lipids in liposomes can influence drug loading and potentially reduce cytotoxicity compared to conventional liposomes iiarjournals.org.

Polymeric nanoparticles, such as those made from hyaluronic acid and stearic acid-modified polyethyleneimine (HA/PEI), have been explored for encapsulating (-)-gossypol. These nanoparticles have shown the ability to maintain the optical activity of (-)-gossypol, exhibit low toxicity, and demonstrate high antitumor therapeutic effect in vitro and in vivo nih.gov. Another study developed supra-hybrid nanocarriers combining calix frontiersin.orgarene and PLGA for enhanced encapsulation and extended delivery of this compound bohrium.com. These nanoparticles significantly enhanced this compound's aqueous solubility and demonstrated sustained release properties, showing potential for therapeutic delivery in cancer therapy bohrium.com.

Casein nanoparticles have also been investigated as carriers for this compound, demonstrating successful synthesis and potential applicability in ovarian cancer treatment researchgate.net. This compound-loaded casein nanoparticles synthesized using the desolvation method showed considerable cytotoxicity against a human breast cancer cell line (MCF-7) in vitro researchgate.net.

Nanotechnology-based drug delivery systems can potentially overcome challenges associated with conventional chemotherapy, such as rapid blood clearance, poor tumor accumulation, and undesirable side effects, by enabling controlled and targeted release of the drug oatext.comareeo.ac.ir.

Table 2: Examples of Nanocarriers for this compound Delivery

Nanocarrier TypeMaterials UsedKey FindingsSource
LiposomesLipids, TPGS, PEG-DSPEStable encapsulation, cytotoxicity to cancer cells, influenced by composition iiarjournals.org
Double-layered HA/PEI NanoparticlesHyaluronic acid, stearic acid-modified PEIMaintained (-)-gossypol optical activity, low toxicity, high antitumor effect nih.gov
Supra-hybrid NanocarriersCalix frontiersin.orgarene, PLGAEnhanced solubility, sustained release, potential for cancer therapy bohrium.com
Casein NanoparticlesCaseinSuccessful encapsulation, cytotoxicity against MCF-7 cells in vitro researchgate.net

Future Directions and Translational Research

Identification of Novel Pharmacological Targets

While gossypol (B191359) is known to primarily target the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells, ongoing research continues to uncover additional pharmacological targets. nih.govnih.gov Studies indicate that this compound can inhibit the repair and redox activities of Apurinic/apyrimidinic endonuclease 1/redox enhancing factor 1 (APE1/Ref-1), a multifunctional protein often overexpressed in tumors and linked to chemoresistance. mdpi.comdovepress.comnih.gov this compound has been shown to kill cancer cells more effectively when APE1 is overexpressed and can enhance the activity of cisplatin (B142131), a clinically relevant chemotherapeutic agent, by inhibiting APE1. dovepress.comnih.gov Furthermore, this compound has been identified as a novel inhibitor of the NRF2/ARE signaling pathway, which is a key regulator of cellular redox homeostasis and can contribute to drug resistance in cancer cells. nih.gov Inhibition of NRF2 by this compound has been shown to decrease cancer cell viability and re-sensitize chemo-refractory cells to treatments like etoposide (B1684455) and cisplatin. nih.gov Other potential targets include MDM2 and VEGF proteins in human breast cancer cells, as well as EGFR L858R/T790M and YAP/TAZ in non-small cell lung cancer cells. researchgate.netresearchgate.net this compound also acts as a pan-histone deacetylase inhibitor (HDACi), targeting class I, II, and IV HDACs. researchgate.netnih.gov

Development of Targeted Therapies

The development of this compound-based targeted therapies involves refining its delivery and enhancing its efficacy while minimizing potential off-target effects. The R-(-)-enantiomer of this compound, known as AT-101 (this compound acetic acid), has shown a higher therapeutic index than the racemic mixture and is being investigated in clinical trials. mdpi.commdpi.comfrontiersin.org Strategies to enhance therapeutic outcomes and mitigate adverse effects include the development of this compound derivatives and novel carriers. researchgate.netnih.gov Modifying the aldehyde functional groups of this compound into iminofragments can potentially reduce toxicity and increase pharmacological efficacy. researchgate.net Novel this compound and gossypolone (B1671996) dithiolane compounds are also being explored. mdpi.com The use of carriers like Polyvinylpyrrolidone can enhance this compound's solubility and anticancer efficacy. ontosight.ai

Exploration of Combination Treatments

Research is actively exploring the synergistic effects of this compound when combined with other anticancer therapies. Combining this compound with conventional chemotherapy and radiotherapy is a current strategy to potentially overcome limitations and resistances associated with standard treatments. mdpi.commdpi.com Synergistic effects have been demonstrated in cancer cell lines and animal models when this compound or AT-101 is combined with agents such as topotecan, docetaxel, cisplatin, and fluorouracil. mdpi.comnih.govmdpi.com For instance, combining low-dose AT-101 with docetaxel, fluorouracil, and radiation has shown promising results, including complete responses in some patients with gastroesophageal cancer. nih.govmdpi.com this compound has also shown potential in overcoming resistance to gemcitabine (B846) in cancer cells with high Bcl-2 expression and can enhance the activity of EGFR inhibitors like gefitinib. nih.govplos.org Simultaneous targeting of Bcl-2 proteins and autophagy with this compound might be a strategy to circumvent chemoresistance. amegroups.org

Biomarker Identification for Efficacy Prediction

Identifying biomarkers to predict the efficacy of this compound-based therapies is crucial for personalized medicine approaches. Overexpression of APE1 has been linked to chemoresistance and could potentially serve as a biomarker, as this compound is more effective in killing cancer cells with APE1 overexpression. dovepress.comresearchgate.net Research aims to identify drug-specific genes that are perturbed by this compound and can serve as indicators of treatment response. frontiersin.org While research on biomarkers for predicting response to neoadjuvant and adjuvant chemotherapy and immunotherapy in bladder cancer is ongoing, the identification of specific biomarkers for this compound remains an active area of investigation. amegroups.org

Refinement of this compound-Based Therapies

The refinement of this compound-based therapies involves further research to optimize dosage, explore different administration routes, and verify effectiveness across a wider range of cancer types. researchgate.netnih.govsemanticscholar.org Ongoing clinical trials are essential to support the potential of this compound and determine its significant role in future cancer treatment protocols. researchgate.netnih.gov Further investigation into the mechanisms of action and appropriate dose levels is needed for the successful therapeutic exploitation of this compound. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing gossypol toxicity in animal models?

  • Methodological Answer: When designing in vivo studies, control for variables such as diet composition, this compound dosage (free vs. total), and iron supplementation levels. Use molar ratios (e.g., iron:this compound) to standardize interactions, and include control groups with varying iron levels to isolate this compound effects. Weekly feed analysis is essential to track this compound degradation and binding during storage, as free this compound levels can drop by ~26% within 5 days . Replicate trials to account for variability in animal responses and amino acid template changes.

Q. Which statistical methods are appropriate for analyzing this compound reduction data in extraction studies?

  • Methodological Answer: Use one-way ANOVA to compare treatment groups (e.g., solvent ratios, extraction steps) for significant differences in free/total this compound content. Apply regression analysis to model relationships between independent variables (e.g., solvent-to-water ratio) and dependent outcomes (e.g., protein retention). Ensure significance thresholds (e.g., p < 0.05) and report confidence intervals to validate reproducibility .

Q. How can researchers optimize protocols for this compound quantification in plant tissues?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection for precision. Validate methods using certified reference materials and spike-recovery tests. For complex matrices like cottonseed, use sequential extraction (e.g., acetone/water mixtures) to separate bound and free this compound, and account for matrix interference via blank controls .

Advanced Research Questions

Q. How can contradictory findings on iron-mediated this compound inactivation be resolved?

  • Methodological Answer: Discrepancies in iron efficacy (e.g., 3:1 vs. 4:1 molar ratios) may arise from feed storage conditions or binding kinetics. Design experiments with real-time monitoring of iron:this compound complexes via spectroscopy. Test hypotheses using isothermal titration calorimetry (ITC) to quantify binding affinities and assess whether amino acid template changes (vs. This compound toxicity) drive observed effects .

Q. What in vitro models are suitable for studying this compound’s antitumor mechanisms?

  • Methodological Answer: Use prostate cancer cell lines (e.g., DU145, PC3) to evaluate this compound-induced apoptosis via mitochondrial pathways. Integrate proteomics and transcriptomics to identify activated proteins (e.g., p53) and transcription factors. Validate findings in xenograft models with non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, monitoring tumor-initiating cell populations .

Q. What challenges exist in translating this compound’s antifertility effects to clinical applications?

  • Methodological Answer: Address hypokalemia risks by co-administering potassium supplements and testing enteric-coated formulations to reduce gastric side effects. Conduct dose-response studies to identify thresholds for reversible vs. irreversible spermatogenic inhibition. Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure clinical trials and ensure ethical compliance .

Data Contradiction & Replication

Q. How should researchers address variability in this compound binding efficiency during long-term feed storage?

  • Methodological Answer: Standardize storage conditions (temperature, humidity) and pre-treat feeds with antioxidants to minimize this compound oxidation. Use accelerated stability testing to predict long-term degradation trends. Report both free and total this compound measurements to distinguish between binding and chemical breakdown .

Q. What strategies mitigate confounding factors in this compound’s antiviral activity studies?

  • Methodological Answer: Include viral load controls and cell viability assays (e.g., MTT) to differentiate antiviral effects from cytotoxicity. Use siRNA knockdowns to validate this compound’s interaction with viral entry proteins (e.g., SARS-CoV-2 spike protein). Replicate findings across multiple cell lines and primary cultures to confirm mechanism universality .

Tables for Key Experimental Parameters

Parameter Recommendation Evidence Source
Iron:this compound molar ratio3:1 for complete inactivation in poultry
Free this compound stability40% remains after 4 weeks in feed
ANOVA significance thresholdp < 0.05 for treatment comparisons
Cell viability assayIC50 range: 3–5 μmol/L in prostate cancer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.